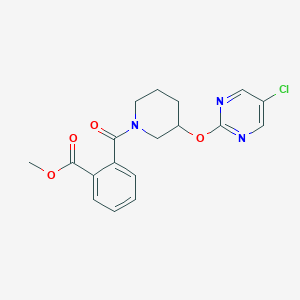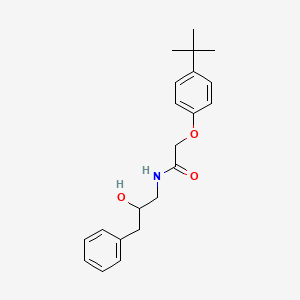
Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Potential
Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate and its derivatives have been explored for their potential as enzyme inhibitors, presenting a basis for therapeutic applications. For instance, novel indole-based hybrid oxadiazole scaffolds, synthesized through sequential transformations involving ethyl 4-(1H-indol-3-yl)butanoate, exhibited potent in vitro inhibitory activity against the urease enzyme. This inhibitory activity suggests a competitive mechanism, supported by kinetic evaluations and in silico studies, indicating the potential of these compounds as valuable agents in drug design programs aimed at treating diseases associated with urease activity (Nazir et al., 2018).
Alkaline Phosphatase Inhibition
Bi-heterocyclic benzamides, synthesized through a similar pathway involving ethyl 4-(1H-indol-3-yl)butanoate, demonstrated significant inhibitory effects against alkaline phosphatase. These effects, elucidated through kinetic analysis and computational approaches, suggest the therapeutic potential of these molecules in regulating bone and teeth calcification processes, highlighting their importance in medicinal chemistry and drug development (Abbasi et al., 2019).
Learning and Memory Facilitation
Research on derivatives of this compound also extends to neurological applications. A study focusing on synthesized compounds related to ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates explored their effects on learning and memory facilitation in mice. The pharmacological evaluation showed that certain compounds significantly improved learning and memory, underscoring the potential of these chemical entities in the treatment of cognitive disorders (Li Ming-zhu, 2012).
Chemical Synthesis and Material Science
Beyond biomedical applications, this compound derivatives have been investigated in chemical synthesis and material science. For example, the fabrication of 4-Phenyl-2-Butanone, a compound with applications in medicine and as a precursor to other chemicals, involves steps that could be analogous to those used in synthesizing this compound derivatives. This process illustrates the compound's versatility and its potential role in producing materials with specific chemical properties (Jiangli Zhang, 2005).
Propriétés
IUPAC Name |
ethyl 2-(6-benzamidopyridazin-3-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-13(17(22)23-4-2)24-15-11-10-14(19-20-15)18-16(21)12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBAAGXPKOCJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2631451.png)
![5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2631452.png)
![3-allyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2631454.png)
![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2631455.png)



![(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2631463.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)
![N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2631468.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)
